3-(6-hydroxynaphthalen-2-yl)-1H-indole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-hydroxynaphthalen-2-yl)-1H-indole-5-carboxylic acid is a complex organic compound that features a naphthalene ring fused to an indole structure with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-hydroxynaphthalen-2-yl)-1H-indole-5-carboxylic acid typically involves multi-step organic reactions The indole ring is then synthesized and fused to the naphthalene structureReaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and the use of industrial reactors can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(6-hydroxynaphthalen-2-yl)-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and halogenated derivatives. These products can further undergo additional reactions to form more complex molecules .
Scientific Research Applications
3-(6-hydroxynaphthalen-2-yl)-1H-indole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(6-hydroxynaphthalen-2-yl)-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(6-Hydroxynaphthalen-2-yl)propanoic Acid: Shares the naphthalene ring structure but differs in the attached functional groups.
(6-Hydroxynaphthalen-2-yl)boronic Acid: Contains a boronic acid group instead of the indole and carboxylic acid groups.
Uniqueness
3-(6-hydroxynaphthalen-2-yl)-1H-indole-5-carboxylic acid is unique due to its combination of the naphthalene and indole structures, along with the presence of both hydroxyl and carboxylic acid functional groups. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H13NO3 |
---|---|
Molecular Weight |
303.3 g/mol |
IUPAC Name |
3-(6-hydroxynaphthalen-2-yl)-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C19H13NO3/c21-15-5-3-11-7-13(2-1-12(11)8-15)17-10-20-18-6-4-14(19(22)23)9-16(17)18/h1-10,20-21H,(H,22,23) |
InChI Key |
OPTWFLWYDUFHPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C=C1C3=CNC4=C3C=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.